molecular formula C17H20N4O3 B11570528 2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11570528
M. Wt: 328.4 g/mol
InChI Key: XLNRQCAXOQGFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an oxazole ring, a piperazine moiety, and a methoxyphenoxy group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via an etherification reaction, typically involving a phenol derivative and a methoxyalkyl halide.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[(2-Methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H20N4O3/c1-20-7-9-21(10-8-20)17-13(11-18)19-16(24-17)12-23-15-6-4-3-5-14(15)22-2/h3-6H,7-10,12H2,1-2H3

InChI Key

XLNRQCAXOQGFGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)COC3=CC=CC=C3OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.